molecular formula C15H14ClN5OS2 B2786776 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-77-9

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2786776
CAS No.: 851132-77-9
M. Wt: 379.88
InChI Key: MFYKLBMBSMCRJU-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiadiazole moieties. These heterocyclic structures are known for their significant biological activities and are often incorporated into pharmaceutical agents due to their diverse pharmacological properties.

Mechanism of Action

Target of Action

Compounds containing theimidazole and thiadiazole moieties have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Thiadiazole derivatives have also been reported to show good binding affinity toward selected proteins by inhibiting carbonic anhydrase .

Mode of Action

Compounds containing theimidazole and thiadiazole moieties have been reported to exhibit a variety of biological activities . For example, imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Thiadiazole derivatives have been reported to show protection against convulsions .

Biochemical Pathways

Compounds containing theimidazole and thiadiazole moieties have been reported to interact with a variety of biochemical pathways .

Pharmacokinetics

Compounds containing theimidazole and thiadiazole moieties have been reported to exhibit a variety of pharmacokinetic properties .

Result of Action

Compounds containing theimidazole and thiadiazole moieties have been reported to exhibit a variety of biological activities .

Action Environment

The action of compounds containing theimidazole and thiadiazole moieties can be influenced by a variety of environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include glyoxal, ammonia, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide apart is its combined structure, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these heterocyclic rings. This dual functionality makes it a versatile candidate for drug development and other applications .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS2/c1-2-13-19-20-14(24-13)18-12(22)9-23-15-17-6-7-21(15)11-5-3-4-10(16)8-11/h3-8H,2,9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYKLBMBSMCRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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